molecular formula C18H19FN2O5S B2782384 (1-Phenylpyrrolidin-3-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate CAS No. 2411277-53-5

(1-Phenylpyrrolidin-3-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate

Cat. No. B2782384
M. Wt: 394.42
InChI Key: VRQAXGWAKZVKNC-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a phenylpyrrolidin-3-ylmethylamine with a 4-fluorosulfonyloxyphenyl isocyanate. This is just a hypothetical synthesis route based on the structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would have a carbamate group attached to a phenylpyrrolidin-3-ylmethyl group and a 4-fluorosulfonyloxyphenyl group .


Chemical Reactions Analysis

As a carbamate, this compound could undergo a variety of chemical reactions. For example, it could be hydrolyzed to produce an amine and a carbamic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. As a carbamate, it would likely have moderate polarity and could form hydrogen bonds .

Safety And Hazards

Like all chemicals, this compound should be handled with care. Many carbamates are toxic and can be hazardous to health .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential uses in medicine or agriculture, for example, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

(1-phenylpyrrolidin-3-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c19-27(23,24)26-17-8-6-15(7-9-17)20-18(22)25-13-14-10-11-21(12-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQAXGWAKZVKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpyrrolidin-3-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate

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